molecular formula C11H12N4O6S B12725140 N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide CAS No. 81717-38-6

N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide

Katalognummer: B12725140
CAS-Nummer: 81717-38-6
Molekulargewicht: 328.30 g/mol
InChI-Schlüssel: JSQYHHPTWYVKSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide (CAS 111986-19-7, InChIKey: SRCYRSNCOKJWQQ-UHFFFAOYSA-N) is a sulfonamide-based diamide compound characterized by a phenylsulfonyl core substituted with an aminooxoacetyl group and a methylethanediamide moiety.

Eigenschaften

CAS-Nummer

81717-38-6

Molekularformel

C11H12N4O6S

Molekulargewicht

328.30 g/mol

IUPAC-Name

N'-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide

InChI

InChI=1S/C11H12N4O6S/c1-13-10(18)11(19)15-22(20,21)7-4-2-6(3-5-7)14-9(17)8(12)16/h2-5H,1H3,(H2,12,16)(H,13,18)(H,14,17)(H,15,19)

InChI-Schlüssel

JSQYHHPTWYVKSZ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide typically involves the reaction of chloroacetamide derivatives with arylamines. The reaction is carried out under reflux conditions, often in the presence of solvents such as ethanol or dimethylformamide (DMF). The yields of the target compounds can range from moderate to good, depending on the specific reaction conditions and reagents used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide, a comparative analysis with three analogs is provided below:

N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide (CAS 81717-45-5)

  • Structural Differences: The aminooxoacetyl group in the target compound is replaced with a decylamino-oxoacetyl chain.
  • Functional Impact: The decyl chain introduces significant hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility compared to the aminooxoacetyl variant. This modification could alter pharmacokinetic profiles, favoring tissue penetration in lipophilic environments .
  • Synergy with Sulfonamide Core : Both compounds retain the sulfonyl group, which is critical for interactions with enzymes like carbonic anhydrase or proteases.

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (Acta Cryst. E, 2012)

  • Structural Differences : Replaces the sulfonyl group with a sulfanyl (S-H) linkage and substitutes methoxy-phenyl for methyl-ethanediamide.
  • The methoxy group enhances electron density on the phenyl ring, which may improve antimicrobial activity by facilitating interactions with bacterial membranes .
  • Biological Relevance : Demonstrated antimicrobial activity, supporting the hypothesis that amide-containing sulfonamide/sulfanyl derivatives are viable drug candidates .

N-(4-Methoxyphenyl)acetamide (Haisa et al., 1980)

  • Structural Differences: Lacks the sulfonyl and aminooxoacetyl groups entirely, featuring a simpler acetamide-methoxyphenyl scaffold.
  • Functional Impact: The absence of sulfonyl and diamide groups diminishes hydrogen-bonding capacity and molecular complexity, likely reducing target specificity.

Data Table: Comparative Properties

Compound Name (CAS) Molecular Weight Key Functional Groups Solubility (Predicted) Notable Activity
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide (111986-19-7) 383.38 g/mol Sulfonyl, aminooxoacetyl, methylethanediamide Moderate (polar groups) Protease inhibition (theoretical)
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide (81717-45-5) 549.65 g/mol Sulfonyl, decylamino-oxoacetyl, methylethanediamide Low (hydrophobic chain) Membrane-targeted activity
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (Acta Cryst. E) 302.38 g/mol Sulfanyl, methoxy-phenyl, acetamide Moderate Antimicrobial
N-(4-Methoxyphenyl)acetamide 179.20 g/mol Methoxy-phenyl, acetamide High Antimicrobial

Key Research Findings and Implications

Role of Sulfonyl vs. Sulfanyl : Sulfonyl-containing compounds (e.g., the target compound and its decyl analog) exhibit higher stability and stronger hydrogen-bond acceptor capacity compared to sulfanyl derivatives, making them more suitable for enzyme inhibition .

Aminooxoacetyl vs.

Biologische Aktivität

N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₁H₁₄N₄O₄S
  • Molecular Weight : 298.32 g/mol
  • CAS Number : 81717-24-0

The compound features an amino group, a sulfonamide linkage, and an acetylated amino group, which contribute to its biological properties.

Research indicates that the compound acts primarily as a selective inhibitor of secreted phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. By inhibiting sPLA2, the compound may reduce the production of pro-inflammatory mediators such as thromboxane A2 (TXA2) and other lipid mediators involved in inflammation .

In Vitro Studies

In vitro experiments have shown that N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide exhibits significant anti-inflammatory activity. For instance:

  • Cell Lines Used : Human bronchial epithelial cells and transgenic mice expressing human sPLA2.
  • Results : The compound inhibited TXA2 production in a dose-dependent manner, with an effective concentration (ED50) of 16.1 mg/kg when administered intravenously .

In Vivo Studies

In vivo studies further elucidate the compound's efficacy:

  • Model Organisms : Transgenic mice and guinea pig lung pleural strips.
  • Findings : The compound demonstrated a concentration-dependent suppression of contractile responses induced by sPLA2, indicating its potential therapeutic role in managing inflammatory conditions .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Asthma Management :
    • Objective : Evaluate the efficacy of the compound in asthma models.
    • Outcome : Significant reduction in airway hyperresponsiveness was observed, suggesting potential for asthma treatment.
  • Case Study on Arthritis :
    • Objective : Assess anti-inflammatory effects in arthritis models.
    • Outcome : Treatment resulted in reduced joint swelling and pain, supporting its use in chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeModel OrganismResultReference
Anti-inflammatoryHuman bronchial cellsInhibition of TXA2 production
ContractilityGuinea pig lung stripsDose-dependent suppression
Asthma managementTransgenic miceReduced airway hyperresponsivenessCase Study
Arthritis treatmentAnimal modelsDecreased joint swellingCase Study

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.